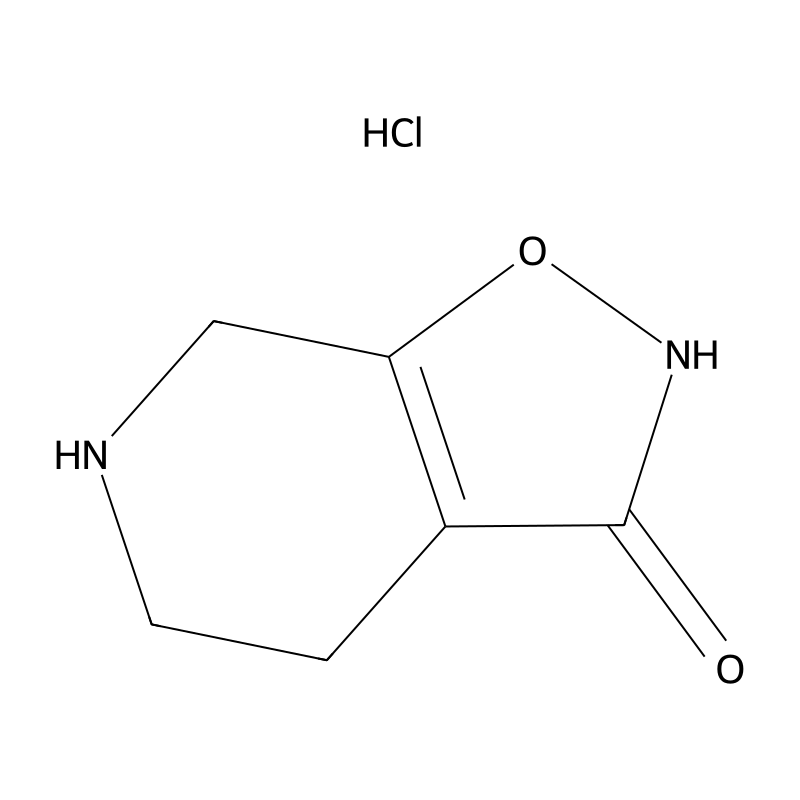Gaboxadol hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Studying Sleep-Wake Regulation
One of the primary areas of research for Gaboxadol hydrochloride is its role in sleep and wakefulness. GABA plays a crucial role in promoting sleep, and Gaboxadol's ability to activate GABA receptors suggests its potential to influence sleep-wake cycles. Researchers can utilize Gaboxadol in animal models to understand the specific mechanisms by which GABA regulates sleep and wakefulness [].
Exploring GABA Receptor Function
Gaboxadol hydrochloride serves as a valuable tool for investigating the function of GABA receptors in the brain. By observing the effects of Gaboxadol on various brain functions, scientists can gain insights into the specific roles of different GABA receptor subtypes. This knowledge can contribute to the development of new drugs targeting these receptors for various neurological disorders [].
Investigating Neurological Disorders
Since GABAergic dysfunction is implicated in several neurological conditions, Gaboxadol hydrochloride can be used to explore potential therapeutic applications. Researchers can study the effects of Gaboxadol in animal models of diseases like epilepsy, anxiety, and Parkinson's disease to understand if it can alleviate symptoms or influence disease progression [].
Gaboxadol hydrochloride, chemically known as 4,5,6,7-tetrahydroisoxazolo(5,4-c)pyridin-3-ol, is a synthetic compound derived from the alkaloid muscimol. Developed in the late 1970s by Poul Krogsgaard-Larsen, it was initially investigated for various therapeutic applications including analgesia and treatment of neurological disorders such as Huntington's disease and Alzheimer's disease. Gaboxadol is notable for its unique mechanism of action on the gamma-aminobutyric acid receptor system, differentiating it from traditional sedatives like benzodiazepines and barbiturates. Its primary action involves enhancing deep sleep without the reinforcing effects commonly associated with other sedative drugs .
As mentioned previously, Gaboxadol hydrochloride acts as a GABA reuptake inhibitor. GABA is the main inhibitory neurotransmitter in the central nervous system, and its increased levels promote relaxation and sleepiness []. Gaboxadol binds to the GABA transporter, a protein on the surface of neurons, preventing it from reabsorbing GABA released into the synaptic cleft. This leads to higher levels of GABA available to bind to GABA receptors on neighboring neurons, ultimately promoting a calming effect and sleep induction [].
Gaboxadol hydrochloride has not been extensively studied in humans, and there are concerns about its safety profile. Some studies have reported side effects such as somnolence (excessive sleepiness), dizziness, ataxia (incoordination), and nightmares []. More serious side effects, including seizures and coma, have also been reported in rare cases.
Key Reactions- Agonistic Activity: Gaboxadol enhances chloride ion influx through GABA A receptors upon binding.
- Desensitization: The binding to extrasynaptic receptors leads to slower desensitization compared to synaptic receptors, contributing to its prolonged effects .
Gaboxadol exhibits significant biological activity primarily through its modulation of GABA A receptors. It has been shown to increase deep sleep stages while minimizing side effects like reinforcement or dependency, which are common with benzodiazepines. Clinical studies have indicated that gaboxadol can enhance sleep quality and duration without causing significant cognitive impairment .
Adverse Effects
Common side effects reported include:
The synthesis of gaboxadol involves several steps starting from readily available precursors. The general synthetic route includes:
- Formation of Isoxazole Ring: The initial step involves the formation of an isoxazole ring through cyclization reactions.
- Pyridine Derivation: Following ring formation, modifications lead to the incorporation of a pyridine moiety.
- Hydrochloride Salt Formation: Finally, gaboxadol is converted into its hydrochloride salt form for improved solubility and stability .
Gaboxadol has been primarily explored as a potential treatment for:
- Insomnia: Targeted clinical trials aimed at leveraging its sedative properties without dependency risks.
- Fragile X Syndrome: Ovid Therapeutics has been investigating gaboxadol for this genetic disorder.
- Angelman Syndrome: Research continues into gaboxadol's efficacy in managing symptoms associated with this condition .
Studies have shown that gaboxadol can interact with various substances, potentially altering its pharmacological effects. Notably:
- Capsaicin: Co-administration may increase the risk of methemoglobinemia.
- Carbamazepine: This anticonvulsant may enhance gaboxadol's effects, necessitating careful monitoring during co-administration .
Gaboxadol shares structural and functional similarities with several other compounds that act on the GABAergic system. Below is a comparison highlighting its uniqueness:
| Compound | Mechanism of Action | Unique Features |
|---|---|---|
| Muscimol | Agonist at GABA A receptors | Naturally occurring; strong psychoactive effects |
| Benzodiazepines | Positive allosteric modulators | High potential for abuse and dependence |
| Zolpidem | Selective agonist at GABA A receptors | Short half-life; used primarily for insomnia |
| Barbiturates | Positive allosteric modulators | High risk of overdose; broad CNS depressant effects |
| Gabapentin | Modulates calcium channels | Primarily used for neuropathic pain; not a direct GABA agonist |
Gaboxadol stands out due to its selective action on extrasynaptic GABA A receptors and its potential therapeutic applications without significant reinforcement effects .
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
UNII
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H336 (100%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects]
Pictograms

Irritant
Other CAS
85118-33-8








